Phosphine oxide, ethynyldiphenyl-
Overview
Description
Phosphine oxides are phosphorus compounds with the formula OPX3. When X = alkyl or aryl, these are organophosphine oxides .
Synthesis Analysis
Phosphine-functionalized metal-organic frameworks (P-MOFs) have provided novel opportunities for the development of heterogeneous catalysts . Synthetic strategies, characterization, and catalytic reactions based on the P-MOFs reported in literature have been summarized .Molecular Structure Analysis
Phosphine oxide, ethynyldiphenyl- has a molecular formula of C14H11OP .Chemical Reactions Analysis
Deoxygenation of phosphine oxides is of great significance to the synthesis of phosphorus ligands and relevant catalysts . The reaction was enabled by PIII/PV═O redox sequences with the cyclic organophosphorus catalyst and terminal reductant PhSiH3 .Physical And Chemical Properties Analysis
Phosphine oxides are highly polar functional groups leading to high solubility and metabolic stability but occasionally at the cost of reduced permeability .Scientific Research Applications
Ethynyl(diphenyl)phosphine Oxide: A Comprehensive Analysis of Scientific Research Applications
Terminal Alkyne Protecting Group: Ethynyl(diphenyl)phosphine Oxide, also known as Phosphine oxide, ethynyldiphenyl-, serves as a novel terminal alkyne protecting group. This application was developed by Orita and Otera et al., who demonstrated that this protecting group can be introduced to terminal alkynes through CuI catalyzed phosphination followed by oxidation with H2O2. The high polarity of the phosphoryl group allows for easy separation of desired products from less polar hydrocarbon byproducts .
Enantioselective Synthesis: The compound is used in the highly enantioselective synthesis of P-chiral tertiary phosphine oxides featuring an ethynyl group. This process involves Cu(i)-catalyzed azide–alkyne cycloaddition, with newly developed chiral pyridinebisoxazolines (PYBOX) bearing a bulky C4 shielding group, which is crucial for achieving excellent enantioselectivity .
Redox Systems: Phosphine oxide-functionalized terthiophene redox systems have been synthesized using Ethynyl(diphenyl)phosphine Oxide. The redox-responsive nature of these systems has been established through structural, spectroscopic, and computational characterization .
Metal-Organic Frameworks (MOFs): The compound has been identified in metal-organic frameworks (MOFs), which are nanoporous coordination polymers formed by the combination of organic building blocks with inorganic clusters. Phosphine and phosphine oxide groups within MOFs have been detected by P K-edge XAS, indicating their presence and potential role in these structures .
Mechanism of Action
Target of Action
Ethynyl(diphenyl)phosphine Oxide, also known as Phosphine oxide, ethynyldiphenyl- or [ethynyl(phenyl)phosphoryl]benzene, is a chemical compound that primarily targets phosphine oxides . Phosphine oxides are widely used in two main domains: ligands in organometallic catalysis and organocatalysis .
Mode of Action
The compound interacts with its targets through a process known as reduction . The simplest method to obtain phosphines is the reduction of phosphine oxides . The essential difficulty is the strength of the P-O bond which involves new procedures to maintain a high chemio- and stereoselectivity .
Biochemical Pathways
The reduction of phosphine oxides to phosphines is a key biochemical pathway affected by Ethynyl(diphenyl)phosphine Oxide . This process can lead to many unprecedented activation modes and reactions .
Pharmacokinetics
The compound’s high polarity enables easy separation of the desired products from the lower polar hydrocarbon byproducts .
Result of Action
The result of the compound’s action is the production of phosphines from phosphine oxides . This process is crucial in the development of asymmetric catalysis .
Action Environment
The action of Ethynyl(diphenyl)phosphine Oxide is influenced by environmental factors. The compound is air-sensitive and should be stored under inert gas . It is recommended to store the compound in a cool and dark place, below 15°C .
Safety and Hazards
Future Directions
Deoxygenation of phosphine oxides is of great significance to the synthesis of phosphorus ligands and relevant catalysts, as well as to the sustainability of phosphorus chemistry . Phosphine oxide-functionalized terthiophenes exhibit two reversible 1e − reductions at potentials below −2 V vs Fc/Fc + (Fc=ferrocene) while retaining high degrees of stability .
properties
IUPAC Name |
[ethynyl(phenyl)phosphoryl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11OP/c1-2-16(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h1,3-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVERTYATJOQUGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450932 | |
Record name | Phosphine oxide, ethynyldiphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphine oxide, ethynyldiphenyl- | |
CAS RN |
6104-48-9 | |
Record name | Phosphine oxide, ethynyldiphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethynyl(diphenyl)phosphine Oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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